4-Fluoro-7-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals
4-Fluoro-7-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorinated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile reactivity and ability to mimic endogenous structures, such as the neurotransmitter serotonin, have made it a privileged scaffold in drug discovery.[2] The strategic introduction of fluorine into these scaffolds has become a powerful tool for modulating a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]
This guide provides an in-depth technical overview of 4-fluoro-7-methyl-1H-indole, a specifically substituted indole with significant potential as a building block in the synthesis of novel therapeutics. We will explore its core chemical properties, reactivity, synthesis, and potential applications, offering insights grounded in the principles of medicinal chemistry and organic synthesis.
Core Chemical Properties of 4-Fluoro-7-methyl-1H-indole
While extensive experimental data for 4-fluoro-7-methyl-1H-indole is not widely published, we can infer its key properties based on its structure and data from closely related analogs.
Structural and Physicochemical Data
The fundamental properties of 4-fluoro-7-methyl-1H-indole are summarized in the table below. These values are a combination of information from chemical suppliers and computational predictions.[5][6]
| Property | Value | Source |
| CAS Number | 313337-32-5 | [5][6] |
| Molecular Formula | C₉H₈FN | [5] |
| Molecular Weight | 149.16 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not reported | [5] |
| Boiling Point | Not reported | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and poorly soluble in water. | Inferred |
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The fluorine atom at the 4-position will introduce characteristic splitting patterns (coupling) to the adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
The following table provides predicted chemical shift ranges for the key protons and carbons of 4-fluoro-7-methyl-1H-indole, based on data from similar compounds.[7]
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | N-H | 7.5 - 8.5 | br s |
| C2-H | 7.0 - 7.3 | m | |
| C3-H | 6.4 - 6.7 | m | |
| C5-H | 6.8 - 7.1 | t | |
| C6-H | 6.7 - 7.0 | d | |
| C7-CH₃ | 2.3 - 2.6 | s | |
| ¹³C | C2 | 120 - 125 | |
| C3 | 100 - 105 | ||
| C4 | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) | ||
| C5 | 115 - 120 (d, ³JCF ≈ 5-10 Hz) | ||
| C6 | 120 - 125 (d, ⁴JCF ≈ 2-5 Hz) | ||
| C7 | 125 - 130 | ||
| C7a | 130 - 135 (d, ²JCF ≈ 10-15 Hz) | ||
| C3a | 125 - 130 (d, ²JCF ≈ 10-15 Hz) | ||
| C7-CH₃ | 15 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Sharp to medium peak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp peaks |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp peaks |
| C-F Stretch | 1000 - 1250 | Strong, characteristic peak |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ at an m/z value corresponding to the exact mass of C₉H₈FN.
Chemical Reactivity and Synthetic Considerations
The reactivity of the 4-fluoro-7-methyl-1H-indole ring is governed by the interplay of the electron-donating pyrrole ring and the electronic effects of the fluoro and methyl substituents on the benzene ring.
Electrophilic Substitution
The indole ring is inherently electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and therefore the primary site of reaction.[8][9]
-
Mechanism: The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring, making the C3 position particularly susceptible to attack by electrophiles.
-
Influence of Substituents:
-
The 7-methyl group is an electron-donating group, which further activates the indole ring towards electrophilic attack.
-
The 4-fluoro group is electron-withdrawing through its inductive effect but electron-donating through resonance. Overall, it is considered a deactivating group for electrophilic aromatic substitution on the benzene ring, but its effect on the reactivity of the pyrrole C3 position is less pronounced.
-
A diagram illustrating the primary site of electrophilic attack on the 4-fluoro-7-methyl-1H-indole scaffold is provided below.
Figure 1. Electrophilic attack on 4-fluoro-7-methyl-1H-indole.
N-H Acidity and N-Alkylation
The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding anion. This anion is a potent nucleophile and can be readily alkylated or acylated.
Synthesis of 4-Fluoro-7-methyl-1H-indole
The most common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis .[10][11][12] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.
A plausible synthetic route to 4-fluoro-7-methyl-1H-indole via the Fischer indole synthesis is outlined below.
Figure 2. Proposed Fischer indole synthesis of 4-fluoro-7-methyl-1H-indole.
Experimental Protocol: A General Approach
While a specific protocol for 4-fluoro-7-methyl-1H-indole is not published, the following general procedure for a Fischer indole synthesis can be adapted.
-
Hydrazone Formation:
-
To a solution of (3-fluoro-6-methylphenyl)hydrazine in a suitable solvent (e.g., ethanol, acetic acid), add one equivalent of an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal).
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).
-
-
Cyclization:
-
Add a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like H₂SO₄) to the reaction mixture.[10]
-
Heat the reaction to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time will need to be determined empirically.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize the acid with a base (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-fluoro-7-methyl-1H-indole.
-
Applications in Drug Discovery and Medicinal Chemistry
The 4-fluoro-7-methyl-1H-indole scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited to achieve high affinity and selectivity for various biological targets.
Potential Therapeutic Areas
-
Oncology: The indole nucleus is a key component of many kinase inhibitors. The electronic properties of the 4-fluoro substituent can be leveraged to modulate the binding affinity and selectivity for specific kinases involved in cancer signaling pathways.
-
Central Nervous System (CNS) Disorders: As a bioisostere of serotonin, the indole scaffold is frequently employed in the design of ligands for serotonin and other neurotransmitter receptors. This makes 4-fluoro-7-methyl-1H-indole a promising starting point for the development of novel antidepressants, anxiolytics, and antipsychotics.[13]
-
Infectious Diseases: Indole derivatives have shown a broad spectrum of antimicrobial and antiviral activities.
The strategic placement of the fluoro and methyl groups can be used to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, for instance, by blocking sites of metabolic oxidation.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-fluoro-7-methyl-1H-indole is not widely available, general precautions for handling substituted indoles should be followed. Many indole derivatives are known to be irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
Conclusion
4-Fluoro-7-methyl-1H-indole represents a strategically important building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern offers a valuable platform for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. While detailed experimental data for this specific compound is limited, a thorough understanding of indole chemistry, combined with the principles of fluorine in medicinal chemistry, provides a solid foundation for its effective utilization in research and development.
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